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Compound of Interest

Compound Name: (4-Aminopyridin-2-yl)methanol

Cat. No.: B021726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(4-Aminopyridin-2-yl)methanol is a heterocyclic organic compound incorporating both a

pyridine ring and amino and methanol functional groups. While specific research on this

particular isomer is limited, its structural similarity to the well-studied potassium channel blocker

4-aminopyridine suggests its potential for investigation in neuroscience and drug discovery.

This technical guide provides a summary of its known properties, a proposed synthesis

pathway based on established chemical methodologies, and a discussion of its potential

biological significance in the context of ion channel modulation.

Core Compound Properties
The fundamental physicochemical properties of (4-Aminopyridin-2-yl)methanol are

summarized below. Data for the free base and the hydrochloride salt are provided where

available.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b021726?utm_src=pdf-interest
https://www.benchchem.com/product/b021726?utm_src=pdf-body
https://www.benchchem.com/product/b021726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(4-Aminopyridin-2-
yl)methanol

(4-Aminopyridin-2-
yl)methanol
hydrochloride

Reference(s)

Molecular Formula C₆H₈N₂O C₆H₉ClN₂O

Molecular Weight 124.14 g/mol 160.60 g/mol

CAS Number 100114-58-7 1354940-95-6 [1]

Appearance Solid Not specified

Melting Point 114-115 °C Not specified

Boiling Point
271.7 °C at 760

mmHg
Not specified

Storage Conditions 4°C, protect from light Room temperature [1]

Synthesis Methodology
A detailed experimental protocol for the synthesis of (4-Aminopyridin-2-yl)methanol is not

extensively documented in publicly available literature. However, a plausible and efficient

synthesis can be proposed via the catalytic reduction of a suitable precursor, such as 4-amino-

2-pyridinecarboxylic acid or its corresponding aldehyde. This approach is a standard and

widely used method for the preparation of pyridine-methanol derivatives.

Proposed Experimental Protocol: Catalytic
Hydrogenation of 4-Amino-2-Pyridinecarboxylic Acid
This protocol is based on general procedures for the reduction of pyridine carboxylic acids.

Materials:

4-Amino-2-pyridinecarboxylic acid

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium Aluminium Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)
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Sodium bicarbonate (NaHCO₃) solution (saturated)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-amino-2-

pyridinecarboxylic acid in anhydrous THF.

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of

a suitable reducing agent (e.g., BH₃·THF or LiAlH₄) in anhydrous THF to the stirred solution.

Reflux: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction

progress by thin-layer chromatography (TLC).

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench

the excess reducing agent by the slow addition of water, followed by a saturated solution of

sodium bicarbonate.

Extraction: Extract the aqueous layer multiple times with dichloromethane.

Drying and Concentration: Combine the organic extracts and dry over anhydrous

magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel to

yield pure (4-Aminopyridin-2-yl)methanol.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for (4-Aminopyridin-2-yl)methanol.

Potential Biological Activity and Applications
While direct pharmacological studies on (4-Aminopyridin-2-yl)methanol are scarce, its core

structure, 4-aminopyridine, is a well-characterized compound with significant biological activity.

4-Aminopyridine is known to be a blocker of voltage-gated potassium (K⁺) channels.[2] This

activity has led to its therapeutic use in improving walking in patients with multiple sclerosis.[2]

Mechanism of Action of 4-Aminopyridine
In demyelinated neurons, the exposure of voltage-gated potassium channels leads to an

excessive leakage of potassium ions during the propagation of an action potential. This

leakage shortens the repolarization phase and can lead to conduction failure. By blocking

these channels, 4-aminopyridine prolongs the duration of the action potential, thereby

enhancing the release of neurotransmitters at the synapse and improving nerve impulse

conduction.[3]
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Given the structural conservation, it is plausible that (4-Aminopyridin-2-yl)methanol could

exhibit similar potassium channel blocking activity. The presence of the methanol group may

modulate its potency, selectivity, and pharmacokinetic properties compared to the parent 4-

aminopyridine. This makes it an interesting candidate for further investigation in the field of

neuropharmacology and as a potential scaffold for the development of new therapeutics for

neurological disorders characterized by impaired nerve conduction.

Signaling Pathway Diagram
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Caption: Hypothesized mechanism of action via potassium channel blockade.

Conclusion and Future Directions
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(4-Aminopyridin-2-yl)methanol represents an under-investigated molecule with potential for

significant biological activity, primarily inferred from its structural relationship to 4-

aminopyridine. The proposed synthesis provides a viable route for its preparation, enabling

further pharmacological evaluation. Future research should focus on confirming its activity as a

potassium channel blocker, determining its selectivity profile across different ion channels, and

evaluating its efficacy in preclinical models of neurological disorders. Such studies will be

crucial in elucidating the therapeutic potential of this and related aminopyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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